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Compound of Interest

Compound Name: Diprovocim-X

Cat. No.: B10832013 Get Quote

An in-depth technical guide on the discovery and development of Diprovocim-X, a potent

synthetic agonist of Toll-like receptor 1 and 2 (TLR1/TLR2), designed for researchers,

scientists, and drug development professionals.

Introduction
Diprovocim-X is a next-generation synthetic small molecule agonist of the Toll-like receptor

1/Toll-like receptor 2 (TLR1/TLR2) heterodimer, which plays a crucial role in the innate immune

system.[1] It belongs to the diprovocim class of compounds, which are distinguished by their

exceptional potency and a mechanism of action that involves inducing the dimerization of TLR1

and TLR2.[2][3] Unlike canonical TLR1/TLR2 agonists, such as the bacterial lipopeptide

Pam3CSK4, the diprovocims bear no structural resemblance to any known natural or synthetic

TLR agonist.[1][4] This class of molecules was identified through a high-throughput screen of a

chemical library designed to promote cell surface receptor dimerization.

The prototypical member of this class, Diprovocim-1, demonstrated remarkable potency in

human cells, with an EC50 of 110 pM for inducing TNF-α production in THP-1 cells. However,

its activity in murine cells was more modest. Diprovocim-X was developed to address this

limitation, exhibiting substantially improved potency and efficacy in mouse macrophages while

maintaining the excellent activity of Diprovocim-1 in human cells. This enhanced murine activity

makes Diprovocim-X a valuable tool for in vivo studies in mouse models, particularly in the

fields of cancer immunotherapy and vaccine adjuvant development.
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The diprovocim class of compounds was discovered by screening a library of approximately

100,000 synthetic compounds for their ability to activate the innate immune response. The

primary screening assay measured the production of Tumor Necrosis Factor-alpha (TNF-α) in

human THP-1 myeloid cells. The initial leads emerged from a sublibrary of compounds

designed to facilitate the dimerization of cell surface receptors.

Extensive structure-activity relationship (SAR) studies were conducted to optimize the initial

hits, leading to an 800-fold improvement in potency and the development of Diprovocim-1.

Further optimization led to the creation of Diprovocim-X, which was specifically designed to

have improved activity in murine models. Diprovocim-X features a modified fourth side chain

that enhances its potency and efficacy towards the murine TLR1/TLR2 complex without

compromising its high activity in the human system.

Mechanism of Action
Diprovocim-X exerts its immunostimulatory effects by acting as an agonist of the TLR1/TLR2

heterodimer. TLRs are a class of pattern recognition receptors that play a critical role in the

innate immune system by recognizing conserved molecular patterns found in microbes. TLR2

forms heterodimers with either TLR1 or TLR6 to recognize bacterial lipoproteins and

lipopeptides. The TLR1/TLR2 complex specifically recognizes triacylated lipopeptides.

Although Diprovocim is structurally distinct from these natural ligands, it effectively induces the

formation of TLR1/TLR2 heterodimers. Crystallographic studies have shown that Diprovocim

binds to a hydrophobic pocket at the interface of the TLR1 and TLR2 ectodomains, inducing a

conformational change that brings the intracellular Toll/interleukin-1 receptor (TIR) domains into

close proximity. This initiates a downstream signaling cascade.

Signaling Pathway
The activation of the TLR1/TLR2 complex by Diprovocim-X triggers a well-defined intracellular

signaling pathway that is dependent on the adaptor proteins MyD88 and TIRAP. This cascade

leads to the activation of key transcription factors, including NF-κB and AP-1, through the

activation of MAP kinases (p38, JNK, and ERK) and the IKK complex. These transcription

factors then orchestrate the expression of a wide range of pro-inflammatory cytokines,

chemokines, and co-stimulatory molecules.
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Caption: TLR1/TLR2 signaling pathway activated by Diprovocim-X.
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Quantitative Data
The potency of Diprovocim-X and its predecessor, Diprovocim-1, has been quantified in

various cell-based assays. The data highlights the exceptional potency in human cells and the

improved activity of Diprovocim-X in murine cells.

Compound Cell Type
Assay
Readout

EC50
Efficacy
(relative to
Diprovocim-1)

Diprovocim-1
Human THP-1

cells

TNF-α

production
110 pM 100%

Mouse peritoneal

macrophages

TNF-α

production
1.3 nM 100%

Diprovocim-X
Human THP-1

cells

TNF-α

production
140 pM ~100%

Mouse peritoneal

macrophages

TNF-α

production
750 pM ~550%

Applications in Cancer Immunotherapy
A major application of Diprovocim-X is as a vaccine adjuvant in cancer immunotherapy. By

potently activating antigen-presenting cells (APCs) like dendritic cells and macrophages,

Diprovocim-X enhances the presentation of tumor antigens to T cells, thereby stimulating a

robust anti-tumor immune response.

In preclinical mouse models of melanoma (B16-OVA), Diprovocim has been shown to act as a

powerful adjuvant when co-administered with a tumor antigen (ovalbumin). This combination

promotes antigen-specific cytotoxic T lymphocyte (CTL) responses and synergizes with

immune checkpoint inhibitors, such as anti-PD-L1 antibodies, to eliminate tumors and provide

long-term immunological memory. In these studies, the combination of a Diprovocim-

adjuvanted vaccine and anti-PD-L1 therapy led to a 100% survival rate in mice with aggressive

melanoma over the course of the experiment.

Experimental Protocols
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TLR Agonist Activity Assay (THP-1 Cells)
This protocol describes the measurement of TNF-α production in differentiated human THP-1

cells in response to TLR agonist stimulation.

Cell Culture and Differentiation:

Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin.

To differentiate the cells into a macrophage-like phenotype, seed them in 96-well plates at

a density of 5 x 10^4 cells/well.

Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and

incubate for 48-72 hours.

After incubation, wash the cells with fresh medium to remove PMA and non-adherent cells.

TLR Agonist Stimulation:

Prepare serial dilutions of Diprovocim-X or other TLR agonists in complete cell culture

medium.

Add the diluted agonists to the differentiated THP-1 cells. Include a vehicle control (e.g.,

DMSO) and a positive control (e.g., Pam3CSK4).

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

Measurement of TNF-α Production:

After incubation, centrifuge the plate to pellet the cells.

Collect the supernatant and measure the concentration of TNF-α using a commercially

available ELISA kit, following the manufacturer's instructions.

Calculate the EC50 values by plotting the TNF-α concentration against the logarithm of the

agonist concentration and fitting the data to a four-parameter logistic curve.
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In Vivo Murine Melanoma Model (B16-OVA)
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a Diprovocim-

adjuvanted cancer vaccine.

Animal Model:

Use 6-8 week old female C57BL/6J mice.

All animal procedures must be approved by an Institutional Animal Care and Use

Committee (IACUC).

Tumor Inoculation:

Culture B16-OVA melanoma cells, which express the model antigen ovalbumin.

Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a

mixture of PBS and Matrigel.

Subcutaneously inject 1 x 10^5 to 5 x 10^5 B16-OVA cells into the flank of each mouse.

Vaccination and Treatment:

Begin vaccination and treatment protocols when tumors become palpable (e.g., day 3-7

post-inoculation).

Prepare the vaccine by mixing the tumor antigen (e.g., 50 µg ovalbumin) with the adjuvant

(e.g., 10 nmol Diprovocim-X).

Administer the vaccine via intramuscular injection into the contralateral limb.

For combination therapy, administer anti-PD-L1 antibody (e.g., 200 µg) via intraperitoneal

injection.

Typically, two doses of the vaccine are given, for example, on day 3 and day 10 post-

tumor inoculation.

Monitoring and Endpoints:
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Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

Monitor animal body weight and overall health.

The primary endpoints are typically tumor growth inhibition and overall survival.

At the end of the study, tumors and spleens can be harvested for further analysis of tumor-

infiltrating lymphocytes (TILs) and systemic immune responses.
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Caption: Experimental workflow for in vivo anti-tumor efficacy studies.
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Conclusion
Diprovocim-X represents a significant advancement in the field of synthetic immune agonists.

Its development from a high-throughput screening campaign to a rationally designed molecule

with potent and species-specific activity showcases a powerful approach to drug discovery.

With its well-defined mechanism of action, exceptional potency, and demonstrated efficacy as a

vaccine adjuvant in preclinical models of cancer, Diprovocim-X holds considerable promise for

the development of novel immunotherapies. The detailed technical information provided here

serves as a guide for researchers and drug development professionals seeking to explore the

potential of Diprovocim-X and other TLR agonists in their own research and development

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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